Formylolefination of carbonyl compounds
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39690000460
Abstract
Diethyl cyclohexyliminovinylphosphonate derivatives (IX) have been synthesised. The carbanions generated from these phosphonates reacted readily with ketones and aldehydes giving the αβ-unsaturated aldimines (XI), which underwent acid hydrolysis in a two-layer system to produce the αβ-unsaturated aldehydes (XII) in good yields. This two-step conversion provides a new and potential route to αβ-unsaturated aldehydes from ketones as well as aldehydes. Several advantages of this process, including high efficiency, simplicity, and high selectivity giving trans-formylolefins, are demonstrated. An ester and a hydroxy-group react also with the reagents and therefore these groups in substrates should be preferably changed or protected in the form of an ether function such as a tetrahydropyranyl ether.
Recommended Literature
- [1] Lewis base assisted B–H bond redistribution in borazine and polyborazylene†
- [2] Small molecule anion transporters display in vitro antimicrobial activity against clinically relevant bacterial strains†
- [3] Supercritical CO2 drying of alginate/zinc hydrogels: a green and facile route to prepare ZnO foam structures and ZnO nanoparticles†
- [4] Widespread microbiological groundwater contamination in the South-eastern Salento (Puglia-Italy)
- [5] Polarization detection in deep-ultraviolet light with monoclinic gallium oxide nanobelts†
- [6] Liquid phase deposition of iron phosphate thin films†
- [7] Sugar furanoid trans-vicinal diacid as a γ-turn inducer: synthesis and conformational study†
- [8] Synthesis of fullerene@gold core–shell nanostructures†
- [9] Ladder-type bithiophene imide-based organic semiconductors: understanding charge transport mechanisms in organic field effect transistors†
- [10] In vitro reconstitution of α-pyrone ring formation in myxopyronin biosynthesis†